molecular formula C21H41N5O12 B1252104 Ambutyrosin

Ambutyrosin

Cat. No.: B1252104
M. Wt: 555.6 g/mol
InChI Key: XEQLFNPSYWZPOW-KRKVEZTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambutyrosin is an aminoglycosidic antibiotic complex obtained from the fermentation filtrates of mucoid strains of Bacillus circulans. It consists of two components, this compound A and this compound B, which are isomers differing only in the configuration at one carbon atom in the pentose moiety .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ambutyrosin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Ambutyrosin has several scientific research applications, including:

Mechanism of Action

Ambutyrosin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

    Gentamicin: Another aminoglycosidic antibiotic with a similar mechanism of action.

    Tobramycin: Shares structural similarities and is used to treat similar bacterial infections.

    Amikacin: Known for its effectiveness against resistant bacterial strains.

Uniqueness

Ambutyrosin is unique due to its specific isomeric forms, this compound A and this compound B, which differ in the configuration at one carbon atom. This structural uniqueness contributes to its distinct biological activity and spectrum of action .

Properties

Molecular Formula

C21H41N5O12

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1

InChI Key

XEQLFNPSYWZPOW-KRKVEZTKSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Synonyms

Anhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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